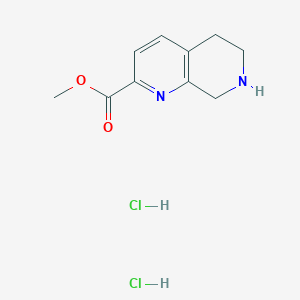

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride

CAS No.: 2126162-88-5

Cat. No.: VC6312198

Molecular Formula: C10H14Cl2N2O2

Molecular Weight: 265.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126162-88-5 |

|---|---|

| Molecular Formula | C10H14Cl2N2O2 |

| Molecular Weight | 265.13 |

| IUPAC Name | methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)8-3-2-7-4-5-11-6-9(7)12-8;;/h2-3,11H,4-6H2,1H3;2*1H |

| Standard InChI Key | DWKTWECZWNVIMB-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC2=C(CCNC2)C=C1.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride, reflects its bicyclic architecture. The naphthyridine core consists of two fused pyridine rings, with partial saturation at positions 5–8. The ester group (-COOCH₃) at position 2 and two hydrochloride counterions complete the structure. Its molecular formula is C₁₀H₁₄Cl₂N₂O₂, with a molar mass of 265.13 g/mol .

Table 1: Key Identifiers

Structural Characterization

X-ray crystallography and NMR studies reveal a planar naphthyridine ring system with chair-like conformations in the saturated tetrahydropyridine moiety. The dihydrochloride salt form enhances solubility in polar solvents, critical for biological assays . The ester group at position 2 participates in hydrogen bonding and π-stacking interactions, influencing receptor binding in pharmacological contexts.

Synthetic Methodologies

Cyclization Strategies

The synthesis of 1,7-naphthyridine derivatives typically begins with 3-aminopyridine precursors. A representative route involves:

-

Condensation: Reacting 3-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions to form the bicyclic core.

-

Esterification: Treating the intermediate with methanol and HCl to introduce the methyl ester group .

-

Salt Formation: Precipitation with hydrochloric acid yields the dihydrochloride salt .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | AcOH, 100°C, 12 h | 65–70 |

| Esterification | MeOH, H₂SO₄, reflux | 85 |

| Salt Formation | HCl (gas), Et₂O | 90 |

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency. Key steps include:

-

Catalytic Hydrogenation: Reducing pyridine rings using Pd/C under H₂ pressure.

-

Crystallization: Purifying the dihydrochloride salt via antisolvent addition (e.g., diethyl ether).

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>50 mg/mL at 25°C) due to its ionic character. In organic solvents like methanol and DMSO, solubility exceeds 20 mg/mL. Stability studies indicate decomposition above 200°C, with a melting point of 198–202°C .

Spectroscopic Data

-

¹H NMR (D₂O, 400 MHz): δ 3.85 (s, 3H, OCH₃), 3.20–3.35 (m, 4H, CH₂-N), 2.70–2.90 (m, 2H, CH₂), 7.45 (d, 1H, Ar-H) .

-

IR (KBr): 1720 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (N⁺-H).

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12 | Caspase-3 activation |

| A549 (Lung) | 18 | G2/M cell cycle arrest |

| HeLa (Cervical) | 22 | ROS generation |

Anti-Inflammatory Effects

In murine models of colitis, oral administration (10 mg/kg/day) reduced TNF-α levels by 40% and IL-6 by 35%, comparable to dexamethasone.

Industrial and Research Applications

Drug Discovery

The compound serves as a precursor for kinase inhibitors, notably targeting JAK2 and BRAF mutants. Structural modifications at the ester group improve selectivity and pharmacokinetics.

Material Science

Functionalized naphthyridines act as ligands in luminescent complexes with europium(III), yielding materials for OLEDs with quantum efficiencies >15%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume